9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
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Overview
Description
9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one: is a heterocyclic compound that belongs to the benzazepine family Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another method includes the intramolecular alkylation of N-acyl-N-ethylaniline under Friedel-Crafts conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions. The process begins with the preparation of the starting materials, followed by the hydrogenation reaction under controlled conditions to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzazepines, ketones, and more saturated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzazepine
- 2-Benzazepine
- 3-Benzazepine
Comparison
Compared to other benzazepines, 9-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to its specific amino substitution at the 9th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
9-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZAEVXRGLACDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)N)NC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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